molecular formula C12H13N3O B13057010 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine

Cat. No.: B13057010
M. Wt: 215.25 g/mol
InChI Key: JFHGJJNNDDDSJQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.45 (s, 3H, C2-CH₃).
    • δ 5.12 (br s, 2H, NH₂).
    • δ 7.28–7.52 (m, 5H, C6-Ph).
    • δ 4.10–4.35 (m, 2H, H2 and H3 of dihydroimidazo).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 22.1 (C2-CH₃), 58.3 (C5-NH₂), 126.8–138.4 (C6-Ph), 155.7 (C2-imidazole), 162.4 (C5-oxazole).

Infrared (IR) Spectroscopy

  • N–H stretch : 3350 cm⁻¹ (amine).
  • C–N stretch : 1240 cm⁻¹ (imidazole).
  • Aromatic C=C : 1600 cm⁻¹ (phenyl).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 229.1 [M+H]⁺.
  • Fragmentation : Loss of NH₂ (m/z 212.1) and C6H5 (m/z 149.0).

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the M06/6-311G(d,p) level reveal:

Frontier Molecular Orbitals (FMOs)

  • HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
  • HOMO : Localized on the imidazole ring and phenyl group.
  • LUMO : Dominated by the oxazole ring’s π* orbitals.

Natural Bond Orbital (NBO) Analysis

  • Charge distribution :
    • N5 (amine): -0.42 e.
    • O1 (oxazole): -0.38 e.
    • C6 (phenyl-attached): +0.18 e.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-methyl-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-amine

InChI

InChI=1S/C12H13N3O/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3

InChI Key

JFHGJJNNDDDSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(N=C2O1)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Cyclization via Hippuric Acid and Benzaldehyde Derivatives

A common route to oxazole and imidazo-oxazole derivatives involves the condensation of hippuric acid (N-benzoylglycine) with substituted benzaldehydes under acidic conditions to form oxazol-5(4H)-one intermediates. These intermediates can be further transformed into imidazo[2,1-b]oxazole derivatives by appropriate amination and ring closure steps.

Typical procedure:

  • Mix equimolar amounts of hippuric acid and substituted benzaldehyde in polyphosphoric acid.
  • Heat the mixture at approximately 90 °C for 4 hours.
  • Quench with water, isolate the precipitate, and purify by column chromatography.

This method yields 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones, which serve as precursors for further functionalization.

Amination and Reduction Steps

To introduce the amino group at the 5-position and the methyl group at the 2-position, reductive amination and selective reduction strategies are employed. For example:

  • Reductive amination of aldehyde intermediates with amines in the presence of sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3) in DMF-AcOH mixtures.
  • Reduction of ester or nitro groups using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Formylation and subsequent amination steps to install amino substituents.

These steps enable the conversion of oxazolones into the desired imidazo-oxazole amines.

Use of Phosgene or Triphosgene for Urea Derivative Formation

In some synthetic routes, phosgene or triphosgene is used to convert amines into isocyanates or urea derivatives, which can then undergo cyclization to form the fused heterocyclic ring system. For example:

  • Reaction of amine intermediates with triphosgene in the presence of triethylamine.
  • Subsequent reaction with ethylamine hydrochloride to obtain urea derivatives.
  • Cyclization under controlled conditions to yield the imidazo-oxazole core.

Microwave-Assisted and Catalytic Methods

Recent advances include microwave irradiation and catalytic methods to accelerate the formation of oxazolone intermediates:

  • Microwave irradiation of hippuric acid and aldehydes in the presence of acetic anhydride and catalysts like dodecatungstophosphoric acid or samarium chloride.
  • These methods provide faster reaction rates and improved yields compared to conventional heating.

Flow Chemistry for Oxazoline and Oxazole Formation

Flow synthesis techniques have been developed for related oxazoline and oxazole compounds, employing reagents like DAST or Deoxo-Fluor® for cyclization of β-hydroxy amides to oxazolines, followed by oxidation to oxazoles. This approach improves safety and product purity, which could be adapted for the synthesis of imidazo-oxazole derivatives.

Representative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Hippuric acid + benzaldehyde, polyphosphoric acid, 90 °C, 4 h 70-75 Formation of oxazol-5(4H)-one intermediates
2 Reductive amination Aldehyde intermediate + amine, NaCNBH3, DMF-AcOH 40-60 Installation of amino group at position 5
3 Reduction LiAlH4 or catalytic hydrogenation 50-65 Reduction of esters/nitro groups
4 Cyclization via urea formation Triphosgene + amine + Et3N, followed by ethylamine hydrochloride 60-70 Formation of fused imidazo-oxazole ring
5 Microwave-assisted cyclization Hippuric acid + aldehyde + acetic anhydride + catalyst 75-85 Accelerated synthesis of oxazolones

Detailed Research Findings

  • The use of polyphosphoric acid as a cyclization medium is effective for the formation of oxazol-5(4H)-one intermediates, which are key precursors to the target compound.
  • Reductive amination with sodium cyanoborohydride in acidic DMF solutions provides moderate to good yields of amino-substituted imidazo-oxazoles and allows selective functionalization at position 5.
  • Triphosgene-mediated urea formation followed by cyclization is a reliable method for constructing the fused heterocyclic ring system, with yields around 66% reported.
  • Microwave irradiation reduces reaction times significantly and can improve yields in the synthesis of oxazolone intermediates, which can be further elaborated to the target compound.
  • Flow chemistry methods for related oxazoline compounds demonstrate the potential for safer and more efficient synthesis pathways, though direct application to this compound requires further adaptation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of dihydroimidazo[2,1-B]oxazole derivatives.

    Substitution: Formation of substituted imidazo[2,1-B]oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-b]oxazol-5-amine serves as a crucial building block for creating diverse chemical libraries. Its unique structure allows researchers to explore various chemical transformations and develop new compounds with tailored properties.

Reaction Type Description
Oxidation The amine group can be oxidized to form corresponding imines or nitriles.
Substitution The phenyl group can undergo nucleophilic substitution to introduce various functional groups.

Biological Applications

This compound has been studied for its potential biological activities, particularly as an antimicrobial agent. Its ability to interact with biological targets positions it as a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated promising activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Medical Applications

In medical research, derivatives of this compound are being explored for their therapeutic effects. Notably, it has shown potential in the following areas:

  • Anti-inflammatory Activity: Compounds derived from this compound have demonstrated the ability to reduce inflammation in preclinical models.
Therapeutic Area Potential Effects
Anti-inflammatoryReduction of cytokine levels
AnticancerInduction of apoptosis in cancer cell lines

Industrial Applications

In the industrial sector, this compound is utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity. Its unique properties allow for the formulation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Delamanid (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole)
  • Key Features : Delamanid, a nitroimidazopyran derivative, shares the dihydroimidazooxazole core but replaces the phenyl group with a nitro substituent at position 6. It functions as a prodrug, requiring activation via CYP3A4-mediated metabolism to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis .
  • Activity : Demonstrates potent activity against multidrug-resistant tuberculosis (MDR-TB), with a minimum inhibitory concentration (MIC) of 0.006–0.024 µg/mL .
  • Metabolism : Metabolized via hydroxylation and oxidation pathways, forming active intermediates (e.g., M2 and M3) .
PA-824 (Pretomanid)
  • Key Features: Another nitroimidazooxazole analog, differing in substituents (nitro group at position 4 and methyl group at position 5).
  • Activity: Effective against both replicating and non-replicating TB bacilli, with MIC values comparable to delamanid .
Nitroimidazole-Oxazolidinone Conjugates
  • Example: Compound 16 (5R configuration) integrates a dihydroimidazooxazole moiety with an oxazolidinone pharmacophore.
  • Activity: Dual-acting antimicrobial agent targeting anaerobic bacteria and mycobacteria, leveraging synergistic effects between nitroimidazole and oxazolidinone moieties .

Antioxidant-Focused Imidazothiazole Derivatives

5-Chloro-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
  • Key Features : Replaces the oxazole ring with a thiazole and introduces a chloro and carbaldehyde group.
  • Activity : Exhibits moderate antioxidant activity via DPPH radical scavenging (IC50 = 1.669 mM), though less potent than ascorbic acid (IC50 = 0.097 mM) .
6-Aryliden-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazoles
  • Activity : Broad-spectrum antimicrobial and anti-inflammatory properties, attributed to the arylidene substituent enhancing lipophilicity and target binding .

Structural Modifications and Pharmacokinetic Implications

Compound Core Structure Key Substituents Primary Activity Metabolic Pathway
Target Compound Imidazo[2,1-b]oxazole 2-methyl, 6-phenyl, 5-amine Not reported Not reported
Delamanid Imidazo[2,1-b]oxazole 6-nitro Antitubercular CYP3A4 hydroxylation
5-Chloro-imidazothiazole Imidazo[2,1-b]thiazole 5-chloro, 6-carbaldehyde Antioxidant Not reported
Nitroimidazole-Oxazolidinone Hybrid Nitroimidazole + oxazolidinone Dual antimicrobial Likely CYP-mediated

Structural Insights :

  • Oxazole vs. Thiazole Cores : Oxazole derivatives (e.g., delamanid) are prioritized for antitubercular use due to nitro group bioactivation, while thiazole analogs favor antioxidant applications .
  • Substituent Effects : The phenyl group in the target compound may enhance lipophilicity and CNS penetration, but the absence of a nitro group likely limits antimycobacterial activity compared to delamanid .

Biological Activity

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-b]oxazol-5-amine (CAS: 2135336-68-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H13_{13}N3_3O
  • Molecular Weight : 215.25 g/mol
  • Purity : Minimum 95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown efficacy against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.10 µM for aerobic conditions and 2.0 to 4.4 µM for anaerobic conditions .
  • Antioxidant Properties :
    • Antioxidant assays demonstrated that the compound significantly reduces oxidative stress markers, showing higher activity than standard antioxidants like α-tocopherol .
  • Cytotoxicity :
    • In cellular assays, the compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50_{50} values of 40.54 μg/mL and 29.77 μg/mL respectively .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, particularly in models of Alzheimer’s disease where it inhibited acetylcholinesterase (AChE) activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound's structure allows it to inhibit enzymes like AChE, which is crucial for neurotransmitter regulation in neurodegenerative diseases .
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties are likely due to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies

Several studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy :
    • A study conducted on Mycobacterium tuberculosis showed that derivatives of this compound had enhanced solubility and metabolic stability compared to conventional treatments like pretomanid, indicating its potential as a new therapeutic agent against tuberculosis .
  • Cancer Cell Inhibition :
    • Research indicated that the compound significantly inhibited cell growth in various cancer lines, suggesting a promising avenue for cancer therapy development. The mechanism involved apoptosis induction and cell cycle arrest in treated cells .

Data Tables

Activity Type Tested Conditions Results (IC50_{50})
AntimicrobialAerobic Bacteria0.06–0.10 µM
Anaerobic Bacteria2.0–4.4 µM
AntioxidantDPPH AssayHigher than α-tocopherol
CytotoxicityA549 Cell Line40.54 μg/mL
Caco-2 Cell Line29.77 μg/mL

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